2-(4-Bromophenyl)-2-methylcyclobutanone
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Overview
Description
2-(4-Bromophenyl)-2-methylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a 4-bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-methylcyclobutanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with methylcyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-methylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid or 4-bromobenzyl alcohol.
Reduction: Formation of 4-bromophenylmethanol or 4-bromotoluene.
Substitution: Formation of 4-methoxyphenyl derivatives or 4-tert-butylphenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-methylcyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-methylcyclobutanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of a cyclobutanone ring.
4-Bromophenylmethanol: Contains a hydroxyl group instead of a cyclobutanone ring.
4-Bromotoluene: Lacks the cyclobutanone ring and contains a methyl group directly attached to the benzene ring.
Uniqueness
2-(4-Bromophenyl)-2-methylcyclobutanone is unique due to the presence of both a cyclobutanone ring and a 4-bromophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
671782-29-9 |
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Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C11H11BrO/c1-11(7-6-10(11)13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
DGSTUVUFGMPGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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